Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522017
InChI: InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H14N2O4S
Molecular Weight: 342.4 g/mol

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC14522017

Molecular Formula: C17H14N2O4S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate -

Specification

Molecular Formula C17H14N2O4S
Molecular Weight 342.4 g/mol
IUPAC Name methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate
Standard InChI InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)
Standard InChI Key JQMQPVOEKCAICC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Introduction

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential antimicrobial and anticancer properties. This compound is classified as a benzoxazole derivative, featuring a benzoxazole ring, an acetyl group, and a methyl ester functional group, which contribute to its diverse pharmacological activities.

Synthesis of Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

The synthesis of this compound involves multiple steps, requiring controlled temperatures and anhydrous solvents to ensure high yields and purity. Reflux conditions are often used to facilitate the formation of the benzoxazole ring effectively.

Synthesis Steps

  • Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which typically involve benzoxazole derivatives and amino benzoic acid derivatives.

  • Coupling Reactions: The next step involves coupling reactions between these derivatives to form the acetyl group linkage.

  • Purification: Final purification is crucial to achieve high purity of the compound.

Biological Activities

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is explored for its potential antimicrobial and anticancer properties. The benzoxazole component is known for its ability to interact with various biological targets, including enzymes and receptors, which may lead to therapeutic effects against certain diseases.

Antimicrobial Activity

  • Mechanism: The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes.

  • Potential Targets: Gram-positive and Gram-negative bacteria, as well as fungal strains, are potential targets for its antimicrobial action.

Anticancer Activity

  • Mechanism: The anticancer activity may involve modulating enzyme activities or receptor functions, leading to inhibition of cancer cell proliferation.

  • Potential Targets: Human cancer cell lines, such as those derived from colorectal carcinoma, are being studied for their sensitivity to this compound.

Applications and Future Directions

Given its promising biological activities, Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate has several potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its mechanism of action and to explore its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator